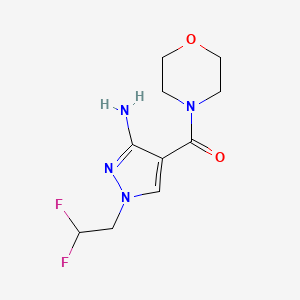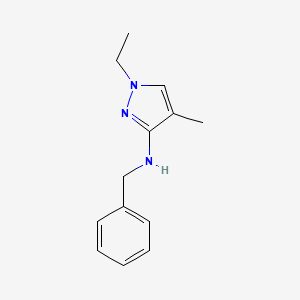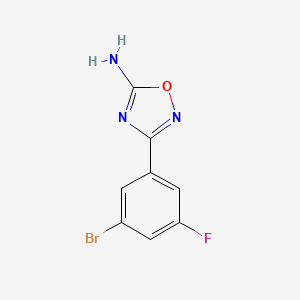
1-(2,2-Difluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroetil)-4-(morfolin-4-ilcarbonil)-1H-pirazol-3-amina es un compuesto orgánico sintético que pertenece a la clase de pirazoles. Este compuesto se caracteriza por la presencia de un grupo difluoroetil, un grupo morfolin-4-ilcarbonil y un grupo amina unido al anillo de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2,2-Difluoroetil)-4-(morfolin-4-ilcarbonil)-1H-pirazol-3-amina generalmente implica múltiples pasos:
Formación del anillo de pirazol: El anillo de pirazol se puede sintetizar mediante la reacción de hidracina con una 1,3-dicetona en condiciones ácidas o básicas.
Introducción del grupo difluoroetil: El grupo difluoroetil se puede introducir mediante una reacción de sustitución nucleofílica utilizando un agente difluoroetilante adecuado.
Adición del grupo morfolin-4-ilcarbonil: Este paso implica la reacción del intermedio de pirazol con morfolina y un agente carbonilante, como fosgeno o un derivado de cloruro de carbonilo, en condiciones controladas.
Aminación final:
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2,2-Difluoroetil)-4-(morfolin-4-ilcarbonil)-1H-pirazol-3-amina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrófila, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en presencia de un catalizador.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Agentes halogenantes para la sustitución electrófila o nucleófilos para la sustitución nucleofílica.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir un derivado de difluoroetilcetona, mientras que la reducción podría producir un derivado de difluoroetilalcohol.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroetil)-4-(morfolin-4-ilcarbonil)-1H-pirazol-3-amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su posible actividad biológica, incluida la inhibición enzimática y la unión a receptores.
Medicina: Explorado por sus posibles efectos terapéuticos, como las propiedades antiinflamatorias o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 1-(2,2-Difluoroetil)-4-(morfolin-4-ilcarbonil)-1H-pirazol-3-amina depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. Los grupos difluoroetil y morfolin-4-ilcarbonil pueden desempeñar un papel en la mejora de la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
1-(2,2-Difluoroetil)-4-(piperidin-4-ilcarbonil)-1H-pirazol-3-amina: Estructura similar pero con un anillo de piperidina en lugar de morfolina.
1-(2,2-Difluoroetil)-4-(pirrolidin-4-ilcarbonil)-1H-pirazol-3-amina: Estructura similar pero con un anillo de pirrolidina en lugar de morfolina.
Unicidad
1-(2,2-Difluoroetil)-4-(morfolin-4-ilcarbonil)-1H-pirazol-3-amina es único debido a la presencia del grupo morfolin-4-ilcarbonil, que puede impartir propiedades químicas y biológicas distintas en comparación con sus análogos. Esta singularidad se puede aprovechar en el diseño de nuevos compuestos con propiedades adaptadas para aplicaciones específicas.
Propiedades
Fórmula molecular |
C10H14F2N4O2 |
|---|---|
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
[3-amino-1-(2,2-difluoroethyl)pyrazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H14F2N4O2/c11-8(12)6-16-5-7(9(13)14-16)10(17)15-1-3-18-4-2-15/h5,8H,1-4,6H2,(H2,13,14) |
Clave InChI |
PHLDOIMWFYCXDI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CN(N=C2N)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736316.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11736321.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736323.png)
![1-(2,2-difluoroethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736325.png)


![N-[(4-fluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11736353.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736358.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11736369.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736371.png)
![4-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736373.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736374.png)
![2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11736378.png)
![1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one](/img/structure/B11736379.png)
